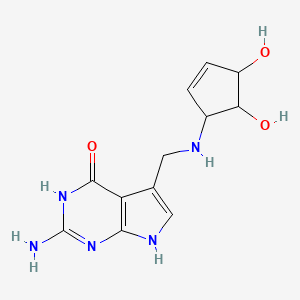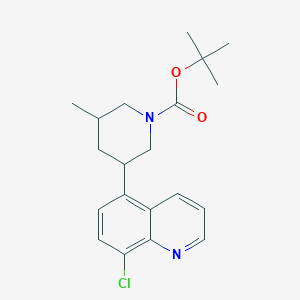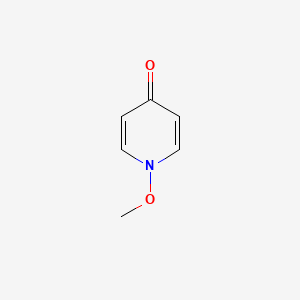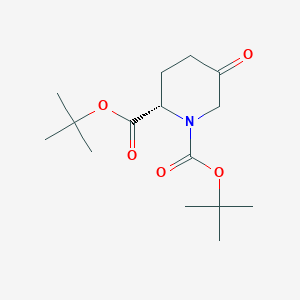
A-Fructopyranose, TMS
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
α-Fructopiranosa, TMS es un derivado de la fructosa, un azúcar simple que se encuentra en muchas plantas. El compuesto se caracteriza por la presencia de grupos trimetilsililo (TMS), que se utilizan para proteger los grupos hidroxilo durante las reacciones químicas. La fórmula molecular de α-Fructopiranosa, TMS es C21H52O6Si5, y tiene un peso molecular de 541.0615 .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: α-Fructopiranosa, TMS se puede sintetizar mediante la reacción de fructosa con cloruro de trimetilsililo en presencia de una base como la piridina. La reacción generalmente ocurre en condiciones anhidras para evitar la hidrólisis de los grupos TMS. La reacción se puede representar como sigue:
Fructosa+5TMSCl+5Piridina→α-Fructopiranosa, TMS+5Piridina-HCl
Métodos de Producción Industrial: La producción industrial de α-Fructopiranosa, TMS implica la síntesis a gran escala utilizando condiciones de reacción similares. El proceso está optimizado para rendimiento y pureza, y a menudo implica múltiples pasos de purificación como recristalización y cromatografía para eliminar las impurezas .
Análisis De Reacciones Químicas
Tipos de Reacciones: α-Fructopiranosa, TMS experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos TMS protegen los grupos hidroxilo, permitiendo la oxidación selectiva de otros grupos funcionales.
Reducción: El compuesto se puede reducir en condiciones suaves sin afectar los grupos TMS.
Sustitución: Los grupos TMS se pueden reemplazar por otros grupos protectores o grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Se emplean nucleófilos como haluros y alcóxidos para reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
α-Fructopiranosa, TMS tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como grupo protector en la síntesis orgánica para evitar reacciones no deseadas en sitios hidroxilo.
Biología: El compuesto se emplea en el estudio del metabolismo de los carbohidratos y las interacciones enzimáticas.
Medicina: Los derivados de α-Fructopiranosa, TMS se investigan por sus posibles propiedades terapéuticas.
Mecanismo De Acción
El mecanismo de acción de α-Fructopiranosa, TMS implica la protección de los grupos hidroxilo mediante la formación de éteres de sililo estables. Esta protección permite que se produzcan reacciones selectivas en otros grupos funcionales sin interferencia de los grupos hidroxilo. Los grupos TMS se pueden eliminar en condiciones ácidas o básicas para regenerar los grupos hidroxilo libres .
Compuestos Similares:
- β-Fructopiranosa, TMS
- L-Sorbopiranosa, TMS
- D-Psicopiranosa, TMS
- α-D-Tagatopiranosa, TMS
Comparación: α-Fructopiranosa, TMS es única en su configuración específica y la presencia de grupos TMS. En comparación con compuestos similares, ofrece ventajas distintas en términos de estabilidad y reactividad. Por ejemplo, β-Fructopiranosa, TMS tiene una estereoquímica diferente, lo que puede afectar su reactividad e interacciones con otras moléculas .
Comparación Con Compuestos Similares
- β-Fructopyranose, TMS
- L-Sorbopyranose, TMS
- D-Psicopyranose, TMS
- α-D-Tagatopyranose, TMS
Comparison: A-Fructopyranose, TMS is unique in its specific configuration and the presence of TMS groups. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity. For example, β-Fructopyranose, TMS has a different stereochemistry, which can affect its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C21H52O6Si5 |
|---|---|
Peso molecular |
541.1 g/mol |
Nombre IUPAC |
trimethyl-[[2,3,4,5-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)23-17-21(27-32(13,14)15)20(26-31(10,11)12)19(25-30(7,8)9)18(16-22-21)24-29(4,5)6/h18-20H,16-17H2,1-15H3 |
Clave InChI |
PJXWXHJDJODISP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC1(C(C(C(CO1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)
![1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)

![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)






![Ethyl thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12280510.png)


